Rosmanol quinone
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Overview
Description
Rosmanol quinone is a derivative of rosmanol, a phenolic diterpene found in rosemary (Rosmarinus officinalis).
Preparation Methods
Synthetic Routes and Reaction Conditions
Rosmanol quinone can be synthesized through the oxidation of carnosol, another diterpene found in rosemary. The oxidation process involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . The reaction typically takes place in an aqueous solvent, and the product is isolated through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound involves the extraction of rosemary leaves, followed by the isolation of carnosol. The carnosol is then subjected to oxidation to produce this compound. This process is optimized for large-scale production by using continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Rosmanol quinone undergoes several types of chemical reactions, including:
Oxidation: Conversion of carnosol to this compound.
Reduction: this compound can be reduced back to rosmanol under specific conditions.
Substitution: The phenolic hydroxyl groups in this compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Aqueous solvents, methanol, ethanol.
Major Products
Oxidation: this compound.
Reduction: Rosmanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Rosmanol quinone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation-reduction reactions and the behavior of phenolic diterpenes.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Industry: Utilized in the formulation of natural antioxidants for food preservation and cosmetic products.
Mechanism of Action
Rosmanol quinone exerts its effects primarily through its antioxidant activity. It can scavenge reactive oxygen species (ROS) and upregulate antioxidant defenses in cells. The compound interacts with various molecular targets, including the NF-κB, MAPK, and Nrf2 pathways, which are involved in the regulation of inflammation and oxidative stress . This interaction helps in reducing the expression of pro-inflammatory cytokines and enhancing cellular antioxidant capacity .
Comparison with Similar Compounds
Similar Compounds
Carnosol: A precursor to rosmanol quinone with similar antioxidant properties.
Rosmarinic Acid: Another phenolic compound found in rosemary with strong antioxidant and anti-inflammatory effects.
Epirosmanol: A derivative of rosmanol with slight structural differences but similar biological activities.
Uniqueness
Its ability to undergo reversible redox reactions makes it a valuable compound for studying oxidative stress and developing antioxidant therapies .
Properties
Molecular Formula |
C20H24O5 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
8-hydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2(7),5-diene-3,4,15-trione |
InChI |
InChI=1S/C20H24O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,14,16-17,22H,5-7H2,1-4H3 |
InChI Key |
IQNNDXVLTVLXLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C(=O)C1=O)C34CCCC(C3C(C2O)OC4=O)(C)C |
Origin of Product |
United States |
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